N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide
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Overview
Description
N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide is a synthetic organic compound with the molecular formula C18H28N2O3 and a molecular weight of 320.435 g/mol . This compound is known for its unique chemical structure, which includes a methoxyphenyl group and a pentanoylamino group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide typically involves the reaction of 4-anisidine with pentanoic acid . The process includes the following steps:
Formation of the Amide Bond: 4-Anisidine reacts with pentanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-((4-Hydroxyphenyl)(pentanoylamino)methyl)pentanamide.
Reduction: Formation of N-((4-Methoxyphenyl)(pentylamino)methyl)pentanamide.
Substitution: Formation of N-((4-Halophenyl)(pentanoylamino)methyl)pentanamide.
Scientific Research Applications
N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the viability of parasites by interfering with their metabolic processes . The compound’s methoxyphenyl group plays a crucial role in its binding affinity to the target enzymes, leading to the inhibition of essential biological functions in the parasites.
Comparison with Similar Compounds
N-((4-Methoxyphenyl)(pentanoylamino)methyl)pentanamide can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)pentanamide: A simplified derivative with similar biological activities but lower cytotoxicity.
N-((4-Ethoxy-3-methoxyphenyl)(pentanoylamino)methyl)pentanamide:
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.
Properties
CAS No. |
303061-83-8 |
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Molecular Formula |
C18H28N2O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)-(pentanoylamino)methyl]pentanamide |
InChI |
InChI=1S/C18H28N2O3/c1-4-6-8-16(21)19-18(20-17(22)9-7-5-2)14-10-12-15(23-3)13-11-14/h10-13,18H,4-9H2,1-3H3,(H,19,21)(H,20,22) |
InChI Key |
VTHFPUYNOMRNTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC(C1=CC=C(C=C1)OC)NC(=O)CCCC |
Origin of Product |
United States |
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